[(4-Bromofuran-2-yl)oxy](tert-butyl)dimethylsilane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromofuran-2-yl)oxydimethylsilane typically involves the reaction of 4-bromofuran-2-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for (4-Bromofuran-2-yl)oxydimethylsilane are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Bromofuran-2-yl)oxydimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of (4-substituted-furan-2-yl)oxydimethylsilane derivatives.
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of (4-hydroxyfuran-2-yl)oxydimethylsilane.
Scientific Research Applications
(4-Bromofuran-2-yl)oxydimethylsilane is utilized in various scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural product derivatives.
Medicine: Investigated for its potential in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4-Bromofuran-2-yl)oxydimethylsilane primarily involves its role as a protecting group. The tert-butyldimethylsilyl group protects hydroxyl functionalities from unwanted reactions during synthetic processes . This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions .
Comparison with Similar Compounds
Similar Compounds
[(4-Bromophenoxy)(tert-butyl)dimethylsilane]: Similar in structure but with a phenyl ring instead of a furan ring.
(4-Chlorofuran-2-yl)oxydimethylsilane]: Similar but with a chlorine atom instead of a bromine atom.
(4-Methoxyfuran-2-yl)oxydimethylsilane]: Similar but with a methoxy group instead of a bromine atom.
Uniqueness
(4-Bromofuran-2-yl)oxydimethylsilane is unique due to the presence of both a bromine atom and a furan ring, which imparts distinct reactivity and selectivity in chemical reactions . The combination of these functional groups makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
138709-35-0 |
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Molecular Formula |
C10H17BrO2Si |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
(4-bromofuran-2-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C10H17BrO2Si/c1-10(2,3)14(4,5)13-9-6-8(11)7-12-9/h6-7H,1-5H3 |
InChI Key |
CZUBXAKKUAZJKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CO1)Br |
Origin of Product |
United States |
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